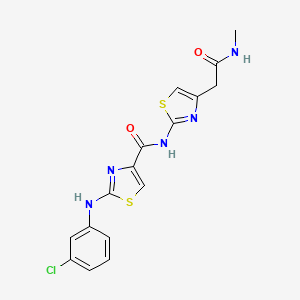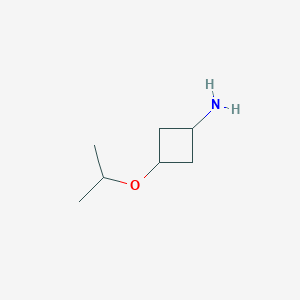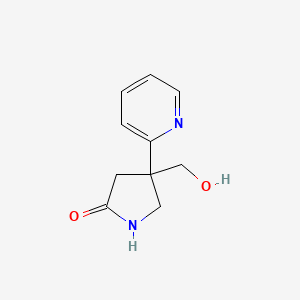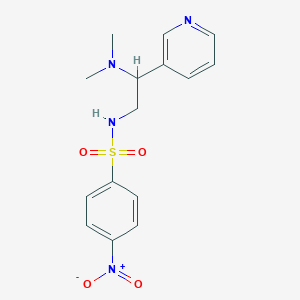![molecular formula C15H16N4 B2682413 (2Z)-2-amino-3-[(E)-{[4-(2-methylpropyl)phenyl]methylidene}amino]but-2-enedinitrile CAS No. 914636-24-1](/img/structure/B2682413.png)
(2Z)-2-amino-3-[(E)-{[4-(2-methylpropyl)phenyl]methylidene}amino]but-2-enedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2Z)-2-amino-3-[(E)-{[4-(2-methylpropyl)phenyl]methylidene}amino]but-2-enedinitrile is a useful research compound. Its molecular formula is C15H16N4 and its molecular weight is 252.321. The purity is usually 95%.
BenchChem offers high-quality (2Z)-2-amino-3-[(E)-{[4-(2-methylpropyl)phenyl]methylidene}amino]but-2-enedinitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2Z)-2-amino-3-[(E)-{[4-(2-methylpropyl)phenyl]methylidene}amino]but-2-enedinitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Applications
Amino acetate functionalized Schiff base organotin(IV) complexes, which are structurally related to the query compound, have been explored for their anticancer properties. These complexes exhibit significant cytotoxic activity against various human tumor cell lines, highlighting their potential as anticancer drugs (Basu Baul et al., 2009).
Antibacterial Activities
Antipyrine derivatives structurally related to the query compound have been synthesized and characterized, showing strong antibacterial activities. This research suggests potential applications in developing new antibacterial agents (Xin‐Yan Zhang, 2011).
Anti-Inflammatory and Analgesic Properties
Mannich bases containing the moiety structurally similar to the compound have been synthesized and evaluated for their anti-inflammatory and analgesic properties. Some derivatives were found to be promising in this regard, indicating potential for therapeutic applications (K. V. Sujith et al., 2009).
Antimicrobial Activities
The synthesis of heterocyclic substances from 2-arylhydrazononitriles, akin to the compound of interest, has led to the discovery of compounds with promising antimicrobial activities against a range of bacteria and yeast. This underscores the compound's relevance in antimicrobial drug development (H. Behbehani et al., 2011).
Catalysis and Material Science
Research has also touched upon the applications of related compounds in catalysis and material science. For example, the photochemical and thermal synthesis of polypyridine ruthenium(II) complexes, involving processes akin to those that might utilize the compound , has implications for material science, particularly in the development of photoactive materials (S. Bonnet et al., 2003).
Bio-Imaging Applications
A phenanthroimidazole-based fluorescent probe structurally related to the compound has been synthesized for the selective and sensitive detection of hypochlorous acid in living cells, indicating potential applications in bio-imaging and diagnostics (Yun Zhao et al., 2017).
properties
IUPAC Name |
(Z)-2-amino-3-[[4-(2-methylpropyl)phenyl]methylideneamino]but-2-enedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4/c1-11(2)7-12-3-5-13(6-4-12)10-19-15(9-17)14(18)8-16/h3-6,10-11H,7,18H2,1-2H3/b15-14-,19-10? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVNRHLLJHJHMK-NZRAVRNTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C=NC(=C(C#N)N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)C=N/C(=C(/C#N)\N)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-amino-3-[(E)-{[4-(2-methylpropyl)phenyl]methylidene}amino]but-2-enedinitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] (2S)-3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoate](/img/structure/B2682332.png)
![(1R)-2,2-Difluoro-1-[4-(trifluoromethyl)phenyl]ethanamine;hydrochloride](/img/structure/B2682333.png)

![[3-(2,3,4-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2682337.png)


![2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl cinnamate](/img/structure/B2682341.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)isoxazole-5-carboxamide](/img/structure/B2682344.png)




